molecular formula C7H5BrINO2 B14787858 4-Amino-2-bromo-6-iodobenzoic acid

4-Amino-2-bromo-6-iodobenzoic acid

Cat. No.: B14787858
M. Wt: 341.93 g/mol
InChI Key: MZLWXGAUWZROLY-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-bromo-6-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzoic acid. The reaction conditions often include the use of bromine and iodine in the presence of suitable catalysts and solvents to achieve selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromo-6-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

4-Amino-2-bromo-6-iodobenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-bromo-6-iodobenzoic acid involves its interaction with various molecular targets depending on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 4-Bromo-2-iodobenzoic acid
  • 2-Amino-6-fluorobenzoic acid
  • 2-Iodoxybenzoic acid

Comparison: 4-Amino-2-bromo-6-iodobenzoic acid is unique due to the combination of amino, bromo, and iodo groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the amino group can enhance its solubility and reactivity in certain reactions, while the halogen atoms can influence its electronic properties and binding interactions.

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

4-amino-2-bromo-6-iodobenzoic acid

InChI

InChI=1S/C7H5BrINO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

MZLWXGAUWZROLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)I)N

Origin of Product

United States

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